(+)-Phylliroside
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Descripción general
Descripción
(+)-Phylliroside is a natural product found in Torreya fargesii var. yunnanensis, Tinospora sinensis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Phylogenetic Analysis Tools
phyloseq An R Package for Reproducible Interactive Analysis
This paper describes phyloseq, a software project in R for the analysis of microbiome census data. It supports various analysis techniques relevant for genetic research, potentially applicable for studying compounds like (+)-Phylliroside (McMurdie & Holmes, 2013).Phylogeography Principles and Practice
Yang and Rannala (2012) review major methods of phylogenetic analysis, including parsimony, distance, likelihood, and Bayesian methods. These methods are crucial for understanding relationships among species or genes, which might be valuable for studying the genetics of this compound Yang & Rannala, 2012).phyloXML XML for Evolutionary Biology and Comparative Genomics
Han and Zmasek (2009) introduce phyloXML, a language for describing evolutionary trees and associated data, which could be useful for documenting genetic information related to this compound (Han & Zmasek, 2009).
Phylogeography and Evolutionary Dynamics
Unifying the Epidemiological and Evolutionary Dynamics of Pathogens
This paper by Grenfell et al. (2004) discusses the integration of immunodynamics, epidemiology, and evolutionary biology, which could provide insights into the evolutionary aspects of this compound (Grenfell et al., 2004).Statistical Phylogeography
Knowles and Maddison (2002) explore statistical approaches in phylogeography, aiming to infer the history and processes underlying genetic structures, potentially applicable to this compound research (Knowles & Maddison, 2002).Phylogeography Takes a Relaxed Random Walk in Continuous Space and Time
Lemey et al. (2010) present a Bayesian statistical approach to infer continuous phylogeographic diffusion, which could be relevant for tracing the genetic evolution of this compound (Lemey et al., 2010).
Molecular Biology and Genomics
Molecular Phylogenetics Principles and Practice
This paper provides an overview of phylogenetic methods, crucial for understanding molecular relationships that could be applied to this compound studies (Yang & Rannala, 2012).The Rice Kinase Phylogenomics Database
Jung et al. (2010) describe a database for the rice kinase super-family, illustrating the use of databases in genetic research, which might be a model for studying this compound-related genes (Jung et al., 2010).
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFCKOBAHMGTMW-UZAJXFTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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